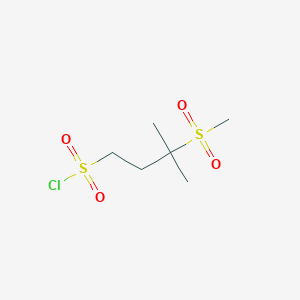

3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methyl-3-methylsulfonylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO4S2/c1-6(2,12(3,8)9)4-5-13(7,10)11/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKZRKKQGLMQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 3-methylbutane-1-sulfonyl chloride with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Scientific Research Applications

Organic Synthesis

3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride is primarily used as a reagent for introducing sulfonyl groups into organic molecules. This capability enables the formation of various derivatives through substitution reactions with nucleophiles such as amines, alcohols, and thiols. The major products formed include:

- Sulfonamides: Resulting from reactions with amines.

- Sulfonate Esters: Formed via reactions with alcohols.

- Sulfonothioates: Produced when reacting with thiols.

Table 1: Reactions Involving this compound

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Substitution | Amines | Sulfonamides |

| Substitution | Alcohols | Sulfonate Esters |

| Substitution | Thiols | Sulfonothioates |

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to form sulfonamide linkages is particularly valuable in developing drugs that target various biological pathways. For instance, sulfonamides are known for their antibacterial properties and are used in treating infections.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The derivatives were characterized using NMR and mass spectrometry, confirming their structure and efficacy.

Material Science

This compound is also utilized in material science for modifying polymers to enhance their properties, such as thermal stability and mechanical strength. The introduction of sulfonyl groups can improve the interaction between polymer chains, leading to better performance in various applications.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Modification | Enhances thermal stability and mechanical properties |

| Coatings | Improves adhesion and durability |

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound is compared to 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride (CAS: 1489778-22-4), a structural analog with a molecular weight of 256.79 g/mol and the formula C₁₀H₂₁ClO₃S . Key differences include:

| Property | 3-Methanesulfonyl-3-methylbutane-1-sulfonyl Chloride | 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₆H₁₃ClO₄S₂ | C₁₀H₂₁ClO₃S |

| Molecular Weight | 248.75 g/mol | 256.79 g/mol |

| Substituent at 3-Position | Methanesulfonyl (-SO₂CH₃) | Isobutoxymethyl (-CH₂OCH₂CH(CH₃)₂) |

| Polarity | High (due to -SO₂ groups) | Moderate (ether group introduces lipophilicity) |

Reactivity and Functional Group Influence

- Electrophilicity : The methanesulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group (-SO₂Cl) in This compound . This likely increases its reactivity toward nucleophiles (e.g., amines, alcohols) compared to the analog with an isobutoxymethyl substituent, which is less electron-withdrawing .

- Solubility : The methanesulfonyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the isobutoxymethyl group may enhance solubility in less polar solvents due to its branched alkyl chain .

Biological Activity

3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

The biological activity of this compound primarily stems from its sulfonyl chloride functional group, which exhibits high electrophilicity. This characteristic allows it to readily react with nucleophiles, facilitating various biochemical transformations. The reactivity of sulfonyl chlorides is often exploited in medicinal chemistry for drug development and modification of biomolecules .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies on related sulfonyl chlorides have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Study 1: Antimicrobial Effectiveness

A study focused on the antimicrobial activity of sulfonyl chlorides demonstrated that compounds with branched alkyl groups showed enhanced reactivity and effectiveness against Gram-positive bacteria. The findings suggest that structural modifications, such as those present in this compound, could lead to improved antimicrobial properties .

Study 2: Anticancer Mechanisms

In another study evaluating the anticancer potential of various sulfonamide derivatives, researchers found that modifications to the sulfonamide group increased cytotoxicity against cancer cell lines. This highlights the importance of structural features in determining biological activity and suggests a pathway for optimizing the efficacy of compounds like this compound in cancer therapy .

Comparative Biological Activity of Sulfonyl Chlorides

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Reacts with nucleophiles, inhibits enzyme activity |

| Methanesulfonyl chloride | High | Low | Electrophilic substitution |

| Benzenesulfonyl chloride | Moderate | Moderate | Inhibits protein synthesis |

Summary of Research Findings

The following table summarizes key findings from recent research on the biological activities of sulfonyl chlorides:

Q & A

Q. What are the common synthetic routes for 3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride in laboratory settings?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the methanesulfonyl group at the 3-position of a butane backbone and (2) installing the sulfonyl chloride group at the 1-position. A precursor such as 3-methylbutane-1-thiol can undergo oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfonyl intermediate. Subsequent treatment with chlorosulfonic acid under controlled temperatures (0–5°C) and inert atmosphere yields the sulfonyl chloride . Purification often employs low-temperature recrystallization or column chromatography to isolate the product from byproducts like sulfonic acids.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., methyl groups at C3 and sulfonyl chloride at C1). The deshielding effect of the sulfonyl group typically shifts nearby protons downfield.

- IR Spectroscopy : Strong absorption bands at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch).

- Elemental Analysis : To verify stoichiometry, particularly for fluorine or sulfur content in fluorinated analogs .

Q. What are the primary reactivity patterns of this compound with nucleophiles?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, reacting with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:

- With primary amines: React in anhydrous dichloromethane at room temperature, using a base (e.g., triethylamine) to neutralize HCl byproducts.

- With alcohols: Catalyze with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity. Steric hindrance from the 3-methyl group may slow reactions, requiring extended reaction times .

Advanced Research Questions

Q. What strategies optimize the yield of sulfonyl chloride derivatives when steric hindrance from substituents impedes reactivity?

- Methodological Answer : Steric hindrance at the 3-position (e.g., from methyl or trifluoromethyl groups) can reduce reaction efficiency. Mitigation strategies include:

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility and stabilize transition states.

- Catalysis : Use of Lewis acids (e.g., ZnCl) to activate the sulfonyl chloride group.

- Microwave-Assisted Synthesis : Accelerates reaction kinetics under controlled thermal conditions, reducing side reactions .

Q. How can contradictory data regarding the stability of sulfonyl chlorides under varying conditions be resolved?

- Methodological Answer : Stability discrepancies often arise from moisture sensitivity or thermal decomposition. Systematic approaches include:

- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.

- Computational Modeling : DFT calculations to predict hydrolysis pathways and identify stabilizing substituents.

- Controlled Atmosphere Techniques : Use gloveboxes or Schlenk lines to exclude humidity during handling .

Q. What experimental approaches determine stereochemical outcomes in reactions involving chiral analogs of this compound?

- Methodological Answer : For chiral derivatives (e.g., fluorinated analogs), stereochemical analysis involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.